Bryostatin 2
Overview
Description
Bryostatin 2 is a potent protein kinase C activator (Ki = 5.9 nM) and an antagonist to phorbol ester tumor promoter 12-0-tetradecanoylphorbol-13-acetate (TPA). It exhibits antineoplastic activity against the murine P388 lymphocytic leukemia and human U937 cells .
Synthesis Analysis
The synthesis of Bryostatin 2 involves the design of simpler and synthetically more accessible analogs that incorporate the activity-determining features of the natural product leads . The functional analogs of the bryostatin marine natural products were prepared by a flexible, modular synthetic strategy .
Molecular Structure Analysis
The molecular structure of Bryostatin 2 is complex and involves a 20-membered ring lactone . The structure is determined by the activity-determining role of bryostatin A-ring functionality on PKC affinity and selectivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bryostatin 2 include aldol and directed reduction steps to construct the anti -1,3-diol array present in each of the principal subunits (A, B, and C). These fragments were coupled using a Julia olefination and subsequent sulfone alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bryostatin 2 are specific and are obtained from testing performed as part of quality control . The formula is C45H66O16 and the molecular weight is 863 .
Scientific Research Applications
HIV/AIDS Eradication : Bryostatin analogues have been shown to effectively induce latent HIV activation in vitro. These analogues are potent in inducing latent HIV expression, potentially offering superior candidates for the eradication of HIV/AIDS in conjunction with current antiretroviral therapy (DeChristopher et al., 2012).
Cancer Treatment : Bryostatins have demonstrated significant antineoplastic activity. They have been investigated as potential treatments for various cancer types, showing abilities to modulate key proteins like protein kinase C, which plays a crucial role in cell growth and death (Berkow & Kraft, 1985).
Alzheimer’s Disease : In Alzheimer’s disease research, bryostatin has shown potential in reversing synaptic loss and facilitating synaptic maturation. It is being explored as a treatment option due to its impact on key brain functions (Nelson et al., 2017).
Immunomodulatory Effects : Bryostatins, including bryostatin 2, can stimulate the immune system. For instance, bryostatin-1 has been found to act as a Toll-like receptor 4 (TLR-4) ligand, inducing unique cytokines and chemokines in dendritic cells, which may have implications for cancer treatment and HIV-1 prevention (Ariza et al., 2010).
Synthesis and Design for Clinical Use : Significant advancements have been made in the synthesis and design of bryostatin analogs for clinical applications. This includes the development of more accessible synthetic routes and the creation of analogs with potentially improved efficacy and reduced toxicity (Wender et al., 2017).
Neuroprotection and Stroke Recovery : Bryostatin has shown efficacy in reducing brain injury and improving outcomes in models of acute ischemic stroke. It may offer therapeutic benefits in protecting the brain from severe neurological injury post-stroke (Tan et al., 2013).
Safety And Hazards
Future Directions
Bryostatin 1, a compound similar to Bryostatin 2, has shown great therapeutic potential for Alzheimer’s disease, multiple sclerosis, fragile X syndrome, stroke, traumatic brain injury, and depression . It exhibits significant rescuing effects on the deficits of spatial learning, cognitive function, memory, and other neurological functions caused by diseases, producing good neuroprotective effects . Future research might focus on developing large-scale industrial synthetic routes of bryostatin or synthesizing bioactive analogues close to it .
properties
IUPAC Name |
[(1S,3S,5Z,7R,8E,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66O16/c1-9-10-11-12-13-14-37(49)59-41-29(21-39(51)56-8)20-32-24-35(27(2)46)58-40(52)23-30(47)22-33-25-36(48)43(5,6)44(53,60-33)26-34-18-28(19-38(50)55-7)17-31(57-34)15-16-42(3,4)45(41,54)61-32/h11-16,19,21,27,30-36,41,46-48,53-54H,9-10,17-18,20,22-26H2,1-8H3/b12-11+,14-13+,16-15+,28-19+,29-21+/t27-,30-,31+,32+,33-,34+,35-,36+,41+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPGUSBNMQRYNL-IZBIBDMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C/C([C@@]1(O2)O)(C)C)O)(C)C)O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bryostatin 2 | |
CAS RN |
87745-28-6 | |
Record name | (+)-Bryostatin 2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87745-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bryostatin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087745286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.